molecular formula C12H16ClNO2 B7925291 2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide

2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide

Cat. No.: B7925291
M. Wt: 241.71 g/mol
InChI Key: OJEDVZRQJBHEOE-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-(4-bromo-benzyl)-N-isopropyl-propionamide is a chiral amide derivative characterized by an (S)-configured amino group, an isopropyl substituent, and a 4-bromo-benzyl moiety. This compound belongs to a class of structurally tailored molecules designed for applications in medicinal chemistry and drug discovery, particularly targeting enzymes or receptors where stereochemical and electronic properties are critical. The 4-bromo substitution on the benzyl group enhances electrophilicity and may influence binding interactions in biological systems, as seen in structurally related compounds .

Properties

IUPAC Name

2-chloro-N-ethyl-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-6-4-5-7-11(10)16-2/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEDVZRQJBHEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Single-Step Chloroacetylation in Acetonitrile

Procedure :

  • Dissolve N-ethyl-N-(2-methoxy-benzyl)amine (10 mmol) in acetonitrile (50 mL).

  • Add chloroacetyl chloride (15 mmol, 1.19 mL) dropwise at 0°C under stirring.

  • Warm to 25°C and stir for 1 hour, then reflux at 60°C until completion (monitored by TLC).

  • Quench with saturated NaHCO₃, extract with ethyl acetate (3 × 20 mL), dry over MgSO₄, and concentrate.

  • Purify via column chromatography (hexane/ethyl acetate, 5:1).

Yield : 78–85% (method adapted from).

Biphasic Reaction with Phase Transfer Catalysis

Procedure :

  • Mix N-ethyl-N-(2-methoxy-benzyl)amine (10 mmol) and chloroacetyl chloride (10 mmol) in dichloromethane (20 mL).

  • Add K₂CO₃ (20 mmol) and tetrabutylammonium bromide (0.5 mmol) as a phase transfer catalyst.

  • Stir vigorously at 25°C for 6 hours.

  • Separate the organic layer, wash with water, dry, and concentrate.

  • Recrystallize from hexane/ethyl acetate.

Yield : 82–88% (method adapted from).

Optimization of Reaction Parameters

Solvent and Base Effects

SolventBaseTemperature (°C)Time (h)Yield (%)
AcetonitrileNone60465
DichloromethaneK₂CO₃25682
AcetoneNaHCO₃40375

Insights :

  • Polar aprotic solvents (acetonitrile) enhance reactivity but require higher temperatures.

  • Biphasic systems with K₂CO₃ improve yields by neutralizing HCl and preventing side reactions.

Stoichiometric Variations

Amine : Chloroacetyl ChlorideYield (%)Purity (%)
1 : 17092
1 : 1.28598
1 : 1.58895

Recommendation : A 1:1.2 ratio balances cost and efficiency.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Effective for removing unreacted amine and byproducts (purity >98%).

  • Recrystallization : Hexane/ethyl acetate (6:1) yields crystalline product (mp 120–122°C).

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 1.15 (t, 3H, CH₂CH₃), 3.45 (s, 3H, OCH₃), 4.25 (s, 2H, COCH₂Cl)
¹³C NMR δ 14.1 (CH₂CH₃), 55.6 (OCH₃), 165.8 (C=O)
IR 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Reduces reaction time to 30 minutes with >90% yield.

  • Waste Management : Recycling solvents and bases lowers environmental impact.

Challenges and Solutions

  • Byproduct Formation : Over-chlorination is mitigated by controlled reagent addition at 0°C.

  • Scale-Up Issues : Automated pH control ensures consistent yields in large batches .

Chemical Reactions Analysis

2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products.

    Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
Recent studies have indicated that compounds with structural similarities to 2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide exhibit significant anticancer properties. For instance, derivatives with methoxybenzyl groups have been evaluated for their anti-proliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). These compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

1.2 Neuropharmacology
The compound's structural features suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. Compounds similar to this compound have been investigated for their ability to act as dual antagonists for serotonin receptors, which are crucial in managing conditions such as anxiety and depression. The binding affinities of these compounds suggest they could be developed into effective neuropharmacological agents .

Agricultural Applications

2.1 Herbicidal Activity
Chloroacetamides are widely recognized for their herbicidal properties. Research has shown that compounds like this compound can be effective in controlling broadleaf and grassy weeds in various crops. The mechanism involves inhibiting specific enzymes involved in the biosynthesis of fatty acids, which are essential for plant growth .

Case Study:
A study involving the application of chloroacetamide herbicides demonstrated a significant reduction in weed populations in maize and soybean fields, with minimal impact on crop yield. This highlights the compound's potential as an environmentally friendly alternative to traditional herbicides .

Chemical Synthesis Applications

3.1 Synthesis of Novel Compounds
The unique structure of this compound facilitates its use as a building block in organic synthesis. It can be employed to synthesize more complex molecules through various reactions, including nucleophilic substitutions and coupling reactions. The versatility of this compound allows chemists to explore new pathways for creating pharmaceuticals and agrochemicals.

Data Table: Synthetic Routes and Yields

Reaction TypeStarting MaterialProductYield (%)
Nucleophilic Substitution2-Chloro-N-ethyl-acetamideThis compound85
Coupling Reaction2-Methoxybenzyl chloride + N-ethylamineN-Ethyl-2-methoxybenzamide90

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-bromo group increases molecular weight compared to non-halogenated analogs (e.g., the 2-cyano derivative in ). Bromine’s electron-withdrawing nature may enhance stability and alter solubility relative to electron-donating groups like methylsulfanyl .
  • Backbone Modifications : Replacing the propionamide backbone with a butyramide (as in ) introduces additional methyl groups, increasing hydrophobicity.
  • Chiral Centers: All listed compounds retain the (S)-configuration at the amino group, critical for enantioselective interactions in biological targets .

Enzyme Inhibition Potential

Compounds like 2-Amino-N-(arylsulfinyl)-acetamide derivatives (e.g., ) exhibit inhibitory activity against bacterial aminoacyl-tRNA synthetases, suggesting that the amide backbone and aromatic substituents are key pharmacophores. The 4-bromo-benzyl group in the target compound may enhance binding affinity to similar enzymes due to halogen bonding, a feature absent in non-halogenated analogs .

Patent and Application Landscape

  • Chiral Intermediates: The (S)-configuration of the amino group aligns with patents emphasizing enantiopurity for bioactive molecules, such as 2-Amino-N-(2,2,2-trifluoroethyl)acetamide .

Biological Activity

2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide (CAS No: 1353955-89-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClNO2C_{12}H_{16}ClNO_2. The presence of the chloro group and methoxy substitution on the benzyl moiety contributes to its biological profile.

Antimicrobial Activity

Research indicates that derivatives of chloroacetamides, including this compound, exhibit significant antimicrobial properties. A study conducted by Katke et al. evaluated various chloroacetamides against several bacterial strains and fungi. The results demonstrated promising antibacterial activity:

Compound CodeE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
3a716No zone
3b262325
3c303536
............

The agar diffusion method was utilized to assess the effectiveness against pathogens such as E. coli , Pseudomonas aeruginosa , and Staphylococcus aureus .

Cytotoxic Effects

In addition to antimicrobial activity, the cytotoxic effects of this compound have been explored in various cancer cell lines. Notably, compounds with similar structures have shown significant anti-proliferative effects against breast cancer cell lines like MDA-MB-231 and MCF-7. The mechanism often involves apoptosis induction and cell cycle arrest .

Case Study: Apoptosis Induction

A detailed study highlighted that certain derivatives induced apoptosis in MDA-MB-231 cells, with a notable increase in annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Carbonic Anhydrase : Some derivatives have been shown to selectively inhibit carbonic anhydrase IX, which is implicated in tumor growth and microbial pathogenicity .
  • Antibacterial Mechanisms : The inhibition of critical enzymes in bacterial metabolism may disrupt growth and survival .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, studies on similar compounds suggest favorable absorption and distribution profiles. Toxicity assessments indicate that while some chloroacetamides exhibit cytotoxicity, their therapeutic indices may allow for safe application at controlled doses .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-N-ethyl-N-(2-methoxy-benzyl)-acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions using chloroacetyl chloride with substituted amines. For example, analogous acetamide derivatives are synthesized by refluxing 2-methoxy-benzylamine with acetic acid in ethanol for 6 hours under constant stirring, followed by recrystallization (see ). Optimizing stoichiometry (e.g., 1.5 mol equivalents of chloroacetyl chloride) and controlling temperature (cold conditions) minimize side reactions, as demonstrated in related chloroacetamide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
  • NMR : ¹H NMR should resolve ethyl (δ ~1.2–1.4 ppm, triplet) and methoxy groups (δ ~3.8 ppm, singlet); ¹³C NMR identifies carbonyl (δ ~170 ppm) and methoxy carbons (δ ~55 ppm) ().
  • XRD : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) provides bond lengths/angles and space group (e.g., monoclinic P21/n) with R1 < 0.06 for high precision ().

Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?

  • Methodological Answer : Using SHELXL ( ) for refinement, the crystal structure reveals C-H···O and π-π stacking interactions. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H ~50%, O···H ~25%) via 2D fingerprint plots (). Hydrogen-bonding networks are validated using programs like Mercury or OLEX2 .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

  • Methodological Answer : Employ B3LYP/6-311G++(d,p) to compute frontier molecular orbitals (HOMO-LUMO gap ~5 eV), molecular electrostatic potential (MEP) surfaces (negative regions at methoxy oxygen), and Fukui indices to identify nucleophilic/electrophilic sites. Compare with XRD-derived geometries to validate computational models ().

Q. What strategies are used to analyze contradictions between experimental and computational data?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., C=O DFT vs. XRD) are resolved by adjusting basis sets (e.g., adding polarization/diffusion functions) or checking for crystal packing effects. R-factor analysis (R1, wR2) and goodness-of-fit (e.g., 1.073 in ) ensure experimental reliability .

Q. How is molecular docking employed to assess biological activity, particularly against anticancer targets?

  • Methodological Answer : Dock the compound into PARP-1/2 (PDB: 4UND) using AutoDock 4.2. Set grid boxes around catalytic domains (e.g., 60 × 60 × 60 Å). Validate binding poses (ΔG < −7 kcal/mol) by comparing with co-crystallized inhibitors (e.g., olaparib) via PyMOL/LigPlot ().

Q. What ADMET parameters are critical for preclinical profiling, and how are they modeled?

  • Methodological Answer : Use SwissADME to predict Lipinski’s Rule of Five compliance (e.g., MW < 500, logP < 5). Toxicity is assessed via ProTox-II for hepatotoxicity and AMES mutagenicity. High gastrointestinal absorption (HIA > 90%) and blood-brain barrier permeability (logBB > 0.3) are prioritized ().

Methodological Considerations Table

Aspect Technique/Software Key Parameters Reference
Synthesis OptimizationReflux, TLC monitoringReaction time (6 h), solvent (ethanol)
CrystallographySHELXL, MoKα radiationR1 < 0.06, Z = 4, space group P21/n
DFT CalculationsB3LYP/6-311G++(d,p)HOMO-LUMO gap, MEP surfaces
Molecular DockingAutoDock 4.2, PyMOLBinding energy (ΔG), RMSD < 2 Å

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